molecular formula C9H11ClFN B1376250 4-Cyclopropyl-3-fluoroaniline hydrochloride CAS No. 1255041-92-9

4-Cyclopropyl-3-fluoroaniline hydrochloride

Cat. No. B1376250
M. Wt: 187.64 g/mol
InChI Key: HECSAQHKDDBWIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-3-fluoroaniline hydrochloride, also known as 4-CPAF, is an important chemical compound used in various scientific research applications. It is a white, crystalline powder which is soluble in water and has a melting point of 145-147°C. 4-CPAF is a versatile compound which has been used in the synthesis of a variety of compounds and in the production of pharmaceuticals. It has also been used in the development of new drugs and in the investigation of biological processes.

Scientific Research Applications

Chemical Synthesis and Biological Properties

4-Cyclopropyl-3-fluoroaniline hydrochloride is involved in various chemical syntheses and biological studies. For instance, it is used in the preparation of selective cannabinoid CB2 receptor agonists, like LEI-101, which have potential applications in preventing nephrotoxicity caused by cisplatin (Mukhopadhyay et al., 2016). Additionally, derivatives of this compound, such as substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids, have been synthesized and found to possess significant antibacterial activity, particularly against Gram-positive bacteria (Miyamoto et al., 1995).

Metabolic Studies and Bioactivation

Studies on the metabolic fate and bioactivation of fluoroaniline derivatives are also significant. For example, 3-chloro-4-fluoroaniline, a related compound, has been investigated for its metabolic transformations in rats, revealing extensive metabolism to various metabolites, with major transformations being N-acetylation and hydroxylation (Duckett et al., 2006). Another study on 4-fluorinated anilines, including 4-fluoroaniline, highlights the bioactivation of these compounds to reactive benzoquinoneimines as primary reaction products (Rietjens & Vervoort, 1991).

Material Science and Photochemistry

In material science, 4-fluoroanilinium tetrachloridoferrate(III) 18-crown-6 clathrate, where 4-fluoroaniline hydrochloride is a key component, demonstrates an unusual supramolecular structure with potential applications in material science (Ge & Zhao, 2010). Photochemical studies of ciprofloxacin, a compound related to 4-cyclopropyl-3-fluoroaniline hydrochloride, reveal insights into the behavior of such compounds under irradiation, which is significant for understanding their stability and degradation pathways (Mella et al., 2001).

properties

IUPAC Name

4-cyclopropyl-3-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-9-5-7(11)3-4-8(9)6-1-2-6;/h3-6H,1-2,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECSAQHKDDBWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-3-fluoroaniline hydrochloride

CAS RN

1255041-92-9
Record name 4-cyclopropyl-3-fluoroaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.